Tetrahydropyran-2-ylmethylamine hydrochloride

Catalog No.
S826976
CAS No.
683233-12-7
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyran-2-ylmethylamine hydrochloride

CAS Number

683233-12-7

Product Name

Tetrahydropyran-2-ylmethylamine hydrochloride

IUPAC Name

oxan-2-ylmethanamine;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H

InChI Key

NGHRATGQJXKQIQ-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CN.Cl

Canonical SMILES

C1CCOC(C1)CN.Cl

Tetrahydropyran-2-ylmethylamine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol. It is categorized as an amine and is characterized by a tetrahydropyran ring structure, which is a six-membered cyclic ether. The presence of the methylamine group contributes to its reactivity and potential applications in various chemical syntheses and biological interactions. This compound is notable for its hydrochloride salt form, which enhances its solubility in water and other polar solvents, making it suitable for various laboratory applications .

Typical of amines:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles such as alkyl halides.
  • Acylation: The amine can undergo acylation reactions to form amides, which are crucial in synthesizing pharmaceuticals.
  • Reductive Amination: This reaction involves the conversion of carbonyl compounds into amines using tetrahydropyran-2-ylmethylamine hydrochloride as a reactant, often in the presence of reducing agents.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in drug development .

The synthesis of tetrahydropyran-2-ylmethylamine hydrochloride can be achieved through several methods:

  • Ring Opening Reactions: Starting from tetrahydropyran derivatives, the ring can be opened using nucleophiles followed by methylation to introduce the methylamine group.
  • Amine Alkylation: Tetrahydropyran can be alkylated with methylamine under acidic conditions to yield the desired product.
  • Reductive Amination: Using aldehydes or ketones with tetrahydropyran derivatives in the presence of reducing agents can also yield this compound.

These methods provide diverse pathways for synthesizing tetrahydropyran-2-ylmethylamine hydrochloride, making it accessible for research and application purposes .

Tetrahydropyran-2-ylmethylamine hydrochloride has several potential applications:

  • Pharmaceutical Development: Its structure allows for modifications that could lead to new drug candidates.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: The compound may be utilized in studies exploring amine interactions within biological systems.

These applications underscore its importance in both academic and industrial settings .

Tetrahydropyran-2-ylmethylamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
TetrahydroisoquinolineC₉H₁₁NContains an isoquinoline structureMore complex aromatic system
(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochlorideC₆H₁₄ClNOStereochemistry influences reactivityChiral center may affect biological activity
1-AminopiperidineC₅H₁₂NPipedrine structureMore saturated ring system

The unique tetrahydropyran ring structure combined with the methylamine functionality distinguishes tetrahydropyran-2-ylmethylamine hydrochloride from these similar compounds, potentially offering different reactivity and biological profiles .

The primary International Union of Pure and Applied Chemistry name for this compound is oxan-2-ylmethanamine hydrochloride [1] [2]. The compound is also formally designated as 1-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (1:1) according to advanced chemical dictionary nomenclature systems [3]. Alternative systematic nomenclature includes 2H-pyran-2-methanamine, tetrahydro-, hydrochloride (1:1) [3].

The compound possesses numerous synonyms reflecting its structural characteristics and commercial availability. Common synonyms include tetrahydropyran-2-ylmethylamine hydrochloride, which directly describes the tetrahydropyran ring system attached to a methylamine group [1] [4] [2]. Additional recognized names encompass 2-aminomethyltetrahydropyran hydrochloride, emphasizing the aminomethyl substituent position [1] [2]. Commercial suppliers frequently utilize the designation tetrahydro-2H-pyran-2-yl methanamine hydrochloride and its variants [1] [2].

Further synonyms include 1-oxan-2-yl methanamine hydrochloride, employing the oxan nomenclature for the tetrahydropyran ring [1] [2]. The Chemical Abstracts Service registry recognizes multiple variant forms such as tetrahydro-2H-pyran-2-ylmethyl amine hydrochloride and C-(tetrahydro-pyran-2-yl)-methylamine hydrochloride [1] [3].

Molecular Formula and Molecular Weight

Tetrahydropyran-2-ylmethylamine hydrochloride possesses the molecular formula C₆H₁₄ClNO [1] [4] [2]. This formula indicates the presence of six carbon atoms, fourteen hydrogen atoms, one chlorine atom from the hydrochloride salt formation, one nitrogen atom from the amine functionality, and one oxygen atom constituting the tetrahydropyran ring system [1] [2].

The molecular weight of the compound is precisely 151.634 grams per mole [1] [2]. Some commercial specifications report slight variations in molecular weight values, with 151.63 grams per mole appearing in certain technical datasheets [4]. These minor discrepancies typically reflect rounding conventions or measurement precision differences among analytical laboratories.

The hydrochloride salt formation contributes significantly to the overall molecular weight, with the addition of hydrochloric acid increasing the molecular mass from the free base form [1]. The salt formation enhances the compound's stability and solubility characteristics compared to the free amine form [2].

PropertyValueReference
Molecular FormulaC₆H₁₄ClNO [1] [4] [2]
Molecular Weight151.634 g/mol [1] [2]
Chemical Abstracts Service Number683233-12-7 [1] [4] [2]
MDL NumberMFCD06738971 [1] [4] [2]

Structural Features: Two-Dimensional and Three-Dimensional Representations

The molecular structure of tetrahydropyran-2-ylmethylamine hydrochloride features a six-membered tetrahydropyran ring with a methylamine substituent at the 2-position [1] [2]. The simplified molecular-input line-entry system representation is C1CCOC(C1)CN.Cl, illustrating the connectivity between the tetrahydropyran ring and the aminomethyl group [1] [2].

The tetrahydropyran ring adopts a chair conformation, similar to cyclohexane, which represents the most energetically favorable arrangement [5] [6]. In this conformation, the ring carbon atoms and the oxygen atom arrange themselves to minimize steric interactions and maintain optimal bond angles [6] [7]. The chair conformation exhibits an energy barrier for ring flipping of approximately 10 kilocalories per mole, comparable to cyclohexane systems [6].

The methylamine substituent at the 2-position can occupy either axial or equatorial orientations relative to the tetrahydropyran ring [6] [7]. The preferred orientation depends on steric interactions and electronic effects, including the anomeric effect characteristic of tetrahydropyran derivatives [8]. The anomeric effect describes the tendency of electronegative substituents adjacent to the ring oxygen to favor axial orientations despite increased steric hindrance [8].

Three-dimensional molecular modeling reveals that the compound exists as a stable conformational structure with the tetrahydropyran ring maintaining its chair geometry [5] [6]. The aminomethyl group projects from the ring system, allowing for potential hydrogen bonding interactions through the nitrogen atom [9]. The hydrochloride salt formation involves protonation of the nitrogen atom, creating a positively charged ammonium center that interacts electrostatically with the chloride anion [1] [2].

Stereochemistry and Isomerism

Tetrahydropyran-2-ylmethylamine hydrochloride contains one stereogenic center at the C-2 position of the tetrahydropyran ring, where the aminomethyl substituent is attached [3] [10]. This stereogenic center can adopt either R or S configurations according to Cahn-Ingold-Prelog priority rules, resulting in two possible enantiomers of the compound [10].

The stereochemical behavior of the compound is influenced by the anomeric effect, which affects the preferred conformation of substituents at the 2-position of tetrahydropyran rings [8]. In tetrahydropyran systems, substituents at the anomeric position (C-2) demonstrate unusual conformational preferences compared to simple cyclohexane derivatives [8]. The anomeric effect can stabilize axial orientations of electronegative substituents by 4-8 kilojoules per mole in sugar systems, though the exact magnitude varies for different molecular structures [8].

Conformational analysis reveals that the tetrahydropyran ring can interconvert between two chair conformations through ring-flipping processes [6] [7]. Each chair conformation places the aminomethyl substituent in either an axial or equatorial position [7]. The energy difference between these conformations depends on steric interactions and electronic stabilization effects [10] [8].

The compound exhibits conformational flexibility in the aminomethyl side chain, allowing rotation around the C-C bond connecting the methylene group to the ring [9]. This rotational freedom creates additional conformational isomers, though energy barriers for rotation are typically low compared to ring-flipping processes [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for tetrahydropyran-2-ylmethylamine hydrochloride through analysis of proton and carbon-13 chemical shifts and coupling patterns [12] [13] [14]. The tetrahydropyran ring system exhibits characteristic chemical shift patterns that reflect the influence of the oxygen heteroatom on neighboring carbon and hydrogen environments [14].

Proton nuclear magnetic resonance spectra of tetrahydropyran derivatives typically show complex multipicity patterns due to the multiple stereochemical environments created by the chair conformation [14]. The ring protons appear as overlapping multiplets in the aliphatic region, with axial and equatorial protons exhibiting different chemical shifts due to their distinct magnetic environments [14]. The H-2 proton, attached to the carbon bearing the aminomethyl substituent, appears as a complex multiplet due to coupling with adjacent ring protons and the methylene protons of the side chain [14].

The aminomethyl group protons generate characteristic signals in the nuclear magnetic resonance spectrum [13]. The methylene protons adjacent to the nitrogen appear as a multiplet, typically in the range of 2.5-3.0 parts per million, reflecting the deshielding effect of the nitrogen atom [14]. The amine protons in the hydrochloride salt form may exhibit variable chemical shifts depending on exchange rates and hydrogen bonding interactions [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment in the molecule [14]. The tetrahydropyran ring carbons appear in the aliphatic region, with the C-2 carbon showing characteristic downfield shifting due to the attached aminomethyl group and the alpha-effect of the ring oxygen [14]. The methylene carbon of the aminomethyl group typically appears around 40-50 parts per million, consistent with its attachment to the electronegative nitrogen atom [14].

Infrared Spectroscopy

Infrared spectroscopy of tetrahydropyran-2-ylmethylamine hydrochloride reveals characteristic absorption bands corresponding to the functional groups present in the molecule [12] [13]. The spectrum exhibits strong C-H stretching vibrations in the 2800-3000 wavenumber region, typical of saturated hydrocarbon environments found in the tetrahydropyran ring and aminomethyl group [13].

The presence of the amine functionality manifests as N-H stretching vibrations, though these may be broadened or shifted due to hydrogen bonding interactions in the hydrochloride salt form [13]. Primary amine groups typically exhibit two N-H stretching bands, representing symmetric and antisymmetric stretching modes [13]. In hydrochloride salts, these bands may appear at higher frequencies due to the protonated nature of the nitrogen atom [15].

C-O stretching vibrations from the tetrahydropyran ring system appear as medium to strong absorptions in the 1000-1200 wavenumber region [16] [13]. The exact position and intensity of these bands depend on the ring conformation and substituent effects [13]. The tetrahydropyran ring also contributes characteristic C-C stretching and bending vibrations throughout the fingerprint region of the spectrum [13].

Conformational analysis through infrared spectroscopy can provide information about the preferred chair conformation of the tetrahydropyran ring [13]. Different conformational arrangements may exhibit slightly different vibrational frequencies due to varying bond angles and intermolecular interactions [13].

Mass Spectrometry

Mass spectrometry analysis of tetrahydropyran-2-ylmethylamine hydrochloride provides molecular ion identification and fragmentation pattern information [17] [18]. The molecular ion peak appears at mass-to-charge ratio 151/153, reflecting the presence of the chlorine isotope pattern characteristic of chlorine-containing compounds [17]. The chlorine isotope ratio creates a distinctive doublet pattern with the 37Cl peak appearing approximately two mass units higher than the 35Cl peak [17].

Fragmentation patterns in mass spectrometry reveal structural information about the molecule [17] [18]. Loss of the chloride ion from the molecular ion generates fragment ions corresponding to the protonated free base [17]. Further fragmentation may involve loss of the aminomethyl group or ring-opening processes of the tetrahydropyran system [18].

Electron ionization mass spectrometry typically produces extensive fragmentation of the tetrahydropyran ring system [17]. Common fragmentation pathways include alpha-cleavage adjacent to the oxygen atom and ring-opening reactions that generate linear fragment ions [17] [18]. The base peak in the mass spectrum often corresponds to a stable fragment ion rather than the molecular ion, reflecting the tendency of tetrahydropyran derivatives to undergo facile fragmentation [17].

Electrospray ionization mass spectrometry provides gentler ionization conditions that may preserve the molecular ion [18]. This technique is particularly useful for analyzing the hydrochloride salt form, as it can detect both the protonated amine and associated chloride ion [18].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of tetrahydropyran-2-ylmethylamine hydrochloride reveals limited chromophoric activity due to the saturated nature of the molecular structure [19]. The compound lacks extended conjugation or aromatic systems that typically produce strong electronic transitions in the ultraviolet-visible region [19].

The tetrahydropyran ring system, being a saturated six-membered ether, exhibits minimal absorption in the near-ultraviolet region [19]. Any observed absorption bands likely correspond to n→σ* transitions involving the oxygen lone pairs and adjacent sigma antibonding orbitals [19]. These transitions typically occur at wavelengths below 200 nanometers and are generally weak in intensity [19].

The amine functionality may contribute weak absorption bands in the far-ultraviolet region through n→σ* transitions involving the nitrogen lone pair electrons [19]. However, these transitions are typically obscured by solvent absorption in most practical analytical situations [19].

The hydrochloride salt formation does not significantly alter the electronic absorption characteristics of the compound, as the ionic interaction primarily affects vibrational rather than electronic energy levels [19]. The absence of significant chromophoric activity makes ultraviolet-visible spectroscopy primarily useful for purity assessment rather than structural characterization [19].

Crystallographic and Conformational Analysis

Crystallographic analysis of tetrahydropyran derivatives reveals detailed three-dimensional structural information including bond lengths, bond angles, and intermolecular packing arrangements [9] [20]. The tetrahydropyran ring system consistently adopts chair conformations in the solid state, confirming theoretical predictions about preferred molecular geometry [6] [20].

Structural studies of related aminotetrahydropyran compounds demonstrate that the six-membered ring maintains typical bond lengths of approximately 1.52-1.54 Angstroms for C-C bonds and 1.43-1.45 Angstroms for C-O bonds [9] [20]. The ring puckering parameters confirm minimal deviation from ideal chair geometry, with puckering amplitudes typically less than 0.1 Angstroms [20].

The aminomethyl substituent orientation in crystalline tetrahydropyran derivatives depends on intermolecular hydrogen bonding patterns and crystal packing forces [9] [20]. Hydrogen bonding between amine groups and neighboring molecules can influence the preferred conformation of the side chain [20]. In hydrochloride salts, the protonated nitrogen forms ionic interactions with chloride anions, creating specific geometric constraints [9].

Conformational analysis through crystallographic studies reveals that the C-2 substituent position exhibits conformational preferences influenced by the anomeric effect [10] [8]. The anomeric stabilization can override simple steric considerations, leading to axial orientations of electronegative substituents [8]. Metal coordination studies with tetrahydropyran derivatives demonstrate anomeric stabilization energies comparable to classical examples involving halogen substituents [10].

Crystal packing analysis shows that tetrahydropyran-based compounds typically form hydrogen-bonded networks through their polar functional groups [9] [20]. The hydrochloride salt form enables ionic interactions that contribute to crystal stability and influence molecular conformations in the solid state [20].

Computational Chemistry and Theoretical Models

Computational chemistry studies of tetrahydropyran-2-ylmethylamine hydrochloride employ density functional theory methods to investigate molecular geometry, electronic structure, and conformational preferences [10] [21] [22]. Theoretical calculations using functionals such as B3LYP, M06, and M06-L with basis sets including 6-311++G(d,p) provide accurate predictions of structural parameters and spectroscopic properties [21] [22].

Geometry optimization calculations confirm that the tetrahydropyran ring adopts a chair conformation as the global minimum energy structure [10] [21]. The calculated bond lengths and angles agree well with experimental crystallographic data, validating the computational approach [21] [22]. Theoretical studies reveal energy barriers for ring-flipping processes of approximately 40-45 kilojoules per mole, consistent with experimental observations [6].

Electronic structure analysis through molecular orbital calculations provides insights into the bonding characteristics of the compound [10] [23]. The highest occupied molecular orbital typically involves lone pair electrons on the nitrogen atom, while the lowest unoccupied molecular orbital corresponds to sigma antibonding orbitals within the ring system [23]. Natural bond orbital analysis reveals the extent of anomeric stabilization through hyperconjugative interactions between oxygen lone pairs and adjacent sigma antibonding orbitals [10].

Conformational analysis using computational methods explores the energy landscape of different molecular arrangements [10] [11]. Calculations predict preferred orientations of the aminomethyl substituent based on steric interactions and electronic effects [10]. The anomeric effect contributes stabilization energies of 1-2 kilocalories per mole for axial orientations of the aminomethyl group [10] [8].

Theoretical prediction of spectroscopic properties includes calculation of nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and electronic transition energies [21] [22]. Computed chemical shifts typically show good correlation with experimental values when appropriate functionals and basis sets are employed [22]. Vibrational frequency calculations assist in assignment of experimental infrared spectra and provide thermodynamic properties [21].

Tetrahydropyran-2-ylmethylamine hydrochloride exists as a solid crystalline compound at room temperature [3] [4]. The material presents as a white to pale grey crystalline powder with characteristic ionic salt properties [3] [4]. The off-white to pale grey coloration is typical for hydrochloride salts of organic amines and indicates high purity when properly synthesized and stored [4].

The crystalline nature of the hydrochloride salt contrasts significantly with the free base form, which exists as a clear colorless to light yellow liquid [5]. This solid-state transformation upon salt formation provides enhanced handling characteristics and improved stability for storage and transport applications [3].

Melting Point, Boiling Point, and Thermal Stability

The melting point of tetrahydropyran-2-ylmethylamine hydrochloride ranges from 142-145°C [3], indicating substantial thermal stability for an organic hydrochloride salt. This melting point range suggests good crystalline packing and intermolecular interactions within the solid structure.

Unlike the free base, which has a defined boiling point of 110°C at 25 mmHg [6], the hydrochloride salt does not exhibit a traditional boiling point but instead undergoes thermal decomposition at elevated temperatures. The compound remains stable under normal storage conditions [3] [7], but prolonged exposure to temperatures approaching the melting point may result in degradation or sublimation.

Thermal stability studies indicate that the compound maintains its integrity when stored at recommended conditions (2-8°C) [4] [8]. The presence of the hydrochloride counterion enhances thermal stability compared to the free base by providing additional intermolecular interactions through ionic bonding [9].

Density and Refractive Index

Density and refractive index values for tetrahydropyran-2-ylmethylamine hydrochloride are not readily available in the current literature. This absence of data likely reflects the compound's relatively recent emergence in research applications and the focus on synthetic rather than comprehensive physical characterization.

For comparison, the free base tetrahydropyran-2-ylmethylamine has an estimated density of 1.0223 g/cm³ and a refractive index of 1.4210 [10]. The hydrochloride salt would be expected to have a higher density due to the additional chloride ion and the more compact crystalline packing arrangement typical of ionic compounds.

Solubility Profile in Various Solvents

The solubility characteristics of tetrahydropyran-2-ylmethylamine hydrochloride are significantly enhanced compared to the free base due to the ionic nature of the hydrochloride salt [2]. The compound demonstrates good solubility in water and other polar solvents, making it suitable for aqueous reaction systems and biological applications .

Polar solvent solubility includes excellent dissolution in dimethyl sulfoxide (DMSO), methanol, and ethanol [2] . This broad solubility profile in polar protic and aprotic solvents enables versatile application in organic synthesis and pharmaceutical research .

The enhanced water solubility compared to the free base results from the ionic dissociation of the hydrochloride salt, which allows for favorable interactions with polar water molecules through ion-dipole interactions [2]. This property is particularly valuable for biological applications where aqueous compatibility is essential.

Acid-Base Behavior and Salt Formation

The acid-base behavior of tetrahydropyran-2-ylmethylamine hydrochloride is dominated by the protonated amine functionality. The compound exists as a primary ammonium salt with the nitrogen atom bearing a positive charge balanced by the chloride counterion .

The estimated pKa value of the conjugate acid (protonated amine) is approximately 9-10 [12], which is typical for primary aliphatic amines. This pKa value indicates that the compound will be predominantly protonated (positively charged) at physiological pH, contributing to its enhanced water solubility and biological activity potential.

Salt formation occurs through the neutralization of the free base with hydrochloric acid, resulting in the formation of the stable hydrochloride salt. This process enhances the compound's crystallinity, stability, and handling characteristics while maintaining the essential chemical reactivity of the amine group .

Partition Coefficient and Lipophilicity

The partition coefficient (LogP) for tetrahydropyran-2-ylmethylamine hydrochloride is expected to be negative, indicating hydrophilic character due to the ionic nature of the hydrochloride salt. This contrasts with the free base, which would exhibit moderate lipophilicity.

The reduced lipophilicity of the hydrochloride salt compared to the free base results from the ionic character imparted by the chloride counterion. This property affects the compound's behavior in biological systems, potentially influencing membrane permeability and distribution characteristics [13].

For reference, the parent tetrahydropyran ring system has a LogP value of approximately 0.82 [14], but the addition of the aminomethyl group and subsequent salt formation significantly alters the lipophilicity profile toward more hydrophilic behavior.

Polarity and Dielectric Properties

Tetrahydropyran-2-ylmethylamine hydrochloride exhibits high polarity due to its ionic salt structure [15]. The compound functions as a polar ionic compound with significant dipole moment resulting from the charge separation between the ammonium cation and chloride anion.

The dielectric properties are characteristic of ionic compounds, with high dielectric constant values expected due to the presence of mobile ionic species. This high dielectric behavior facilitates dissolution in polar solvents and contributes to the compound's enhanced water solubility [15].

The polarity characteristics make the compound suitable for applications requiring high polarity media, such as aqueous biological systems and polar organic synthesis reactions. The ionic nature also enables potential applications in electrochemical systems where ionic conductivity may be beneficial [16].

Dates

Last modified: 08-16-2023

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